molecular formula C8H16ClNO2 B1451966 Methyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 247259-31-0

Methyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No. B1451966
CAS RN: 247259-31-0
M. Wt: 193.67 g/mol
InChI Key: BZRVXFSQPBNUIE-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 247259-31-0 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-piperidinylacetate hydrochloride . It is a solid substance and is stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 193.67 and is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Piperidine derivatives, including those structurally related to "Methyl 2-(piperidin-3-yl)acetate hydrochloride", are often involved in the synthesis of complex pharmaceutical compounds. For instance, the synthesis of antiplatelet and antithrombotic drugs like clopidogrel highlights the importance of piperidine derivatives in drug development. The review by Saeed et al. (2017) summarizes various synthetic methods for clopidogrel, showcasing the role of piperidine structures in facilitating drug synthesis (Saeed et al., 2017).

Pharmacological Applications

  • Neurological Disorders : Research on piperidine derivatives, similar to "this compound", has explored their utility in treating neurological conditions. For example, donepezil, a piperidine derivative, is recognized for its efficacy in Alzheimer's disease, highlighting the therapeutic potential of such compounds in neurodegenerative disorders (Román & Rogers, 2004).

  • Drug Development Strategies : The development of ligands for D2-like receptors, which includes the exploration of arylcycloalkylamines (such as phenyl piperidines), underscores the significance of piperidine derivatives in creating medications that target specific receptors in the brain, potentially offering new treatments for psychiatric disorders (Sikazwe et al., 2009).

Therapeutic Potential and Molecular Interactions

  • Piperidine Alkaloids in Medicinal Chemistry : Piperidine alkaloids, which are structurally related to "this compound", have been studied for their diverse clinical applications. Singh et al. (2021) review highlights the therapeutic efficacy of piperidine alkaloids in various domains, indicating the broad application potential of these compounds in drug discovery (Singh et al., 2021).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Methyl 2-(piperidin-3-yl)acetate hydrochloride is an analog of Methylphenidate , a central nervous system (CNS) stimulant. The primary targets of this compound are likely to be similar to those of Methylphenidate, which primarily targets the dopamine transporter and norepinephrine transporter, leading to increased neurotransmitter levels in the synaptic cleft.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment, such as the pH and temperature of the body, as well as external factors such as co-administration with other substances. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

methyl 2-piperidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVXFSQPBNUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670059
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

247259-31-0
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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